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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation for Glutaminase C

(GAC), a critical enzyme in cancer metabolism, with a focus on the potent and selective

inhibitor, Telaglenastat (formerly CB-839). This document details the preclinical and clinical

evidence supporting GAC as a therapeutic target, outlines key experimental protocols for its

investigation, and presents relevant signaling pathways and workflows.

Introduction: The Role of Glutaminase C in Cancer
Metabolism
Many cancer cells exhibit a metabolic reprogramming, characterized by an increased

dependence on glutamine for survival and proliferation, a phenomenon often termed "glutamine

addiction".[1] Glutaminase C (GAC), a splice variant of the kidney-type glutaminase (GLS1), is

a mitochondrial enzyme that catalyzes the first and rate-limiting step in glutaminolysis: the

conversion of glutamine to glutamate.[2][3] Glutamate is subsequently converted to the

tricarboxylic acid (TCA) cycle intermediate α-ketoglutarate, which fuels energy production,

biosynthesis of macromolecules, and the production of the antioxidant glutathione.[2][4]

Upregulation of GAC is observed in various tumor types, and its inhibition presents a promising

therapeutic strategy to selectively target cancer cells.[4][5]

Telaglenastat (CB-839) is a first-in-class, oral, potent, and selective inhibitor of GAC that has

been extensively evaluated in preclinical and clinical settings.[6][7] It exhibits a noncompetitive
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and slowly reversible binding mode, distinct from other glutaminase inhibitors like BPTES.[8]

This guide will explore the validation of GAC as a therapeutic target, using Telaglenastat as a

primary example.

Quantitative Data Summary
The following tables summarize key quantitative data for Telaglenastat (CB-839) from various

preclinical and clinical studies.

Table 1: Preclinical Activity of Telaglenastat (CB-839)

Parameter Cell Line/Model Value Reference

Biochemical IC50
Recombinant Human

GAC

< 50 nmol/L (after ≥1

hr preincubation)
[8]

Antiproliferative IC50

Triple-Negative Breast

Cancer (TNBC) Cell

Lines

2 - 300 nmol/L [8]

Receptor-Positive

Breast Cancer Cell

Lines

> 1 µmol/L [8]

Castrate-Resistant

Prostate Cancer

(CRPC) Cell Lines

< 0.1 - 2 µM [9]

Glutamine

Consumption IC50
HCC1806 (TNBC) ~50 nmol/L [8]

Ki (vs. BPTES)
Recombinant Human

GAC

At least 13-fold lower

than BPTES
[8]

Table 2: Clinical Efficacy of Telaglenastat (CB-839) in Combination Therapies
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Indication
Combinatio
n Agent

Phase
Efficacy
Metric

Value Reference

Metastatic

Renal Cell

Carcinoma

(mRCC)

Everolimus
Phase II

(ENTRATA)

Median

Progression-

Free Survival

3.8 months

(vs. 1.9

months with

placebo)

[7]

mRCC Cabozantinib Phase I

Overall

Response

Rate (ORR)

42% [10]

Disease

Control Rate

(DCR)

100% [10]

Triple-

Negative

Breast

Cancer

(TNBC)

Paclitaxel
Phase II

(Interim)
Not specified

Favorable

initial findings
[11]

Advanced

Myelodysplas

tic Syndrome

(MDS)

Azacitidine
Phase II

(Interim)
Not specified

Favorable

initial findings
[11]

KRAS-

mutated

Colorectal &

Non-Small

Cell Lung

Cancer

Palbociclib Phase I/II Ongoing

Preclinical

synergy

observed

[12]

Metastatic

Melanoma,

RCC, NSCLC

Nivolumab Phase I/II ORR
8.4% (across

all cohorts)
[13]

Signaling Pathways and Regulatory Mechanisms
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The expression and activity of GAC are influenced by various oncogenic signaling pathways.

Understanding these connections is crucial for identifying patient populations that may benefit

from GAC inhibition.
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Caption: Key oncogenic pathways regulating GAC and its downstream metabolic functions.

Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are

generalized and should be optimized for specific cell lines and experimental conditions.

In Vitro Cell Proliferation Assay
This assay determines the effect of GAC inhibition on cancer cell growth.
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Materials:

Cancer cell line of interest

Complete cell culture medium

Telaglenastat (CB-839) or other GAC inhibitors

96-well cell culture plates

Cell viability reagent (e.g., CellTiter-Glo®)

Plate reader

Procedure:

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere

overnight.

Prepare serial dilutions of the GAC inhibitor in complete medium.

Remove the existing medium from the cells and add the medium containing the GAC

inhibitor. Include a vehicle control (e.g., DMSO).

Incubate the plate for a specified period (e.g., 72 hours).[8]

Add the cell viability reagent to each well according to the manufacturer's instructions.

Measure luminescence or absorbance using a plate reader.

Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of

viable cells against the inhibitor concentration.

Glutaminase Activity Assay (Coupled Enzyme Assay)
This assay measures the enzymatic activity of GAC in cell lysates.

Materials:
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Cell lysate containing GAC

L-glutamine (substrate)

Glutamate dehydrogenase (GDH)

β-Nicotinamide adenine dinucleotide (NAD+)

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.6)

96-well clear, flat-bottom microplate

Spectrophotometer

Procedure:

Prepare cell lysates from control and inhibitor-treated cells.

In a 96-well plate, add the cell lysate to the assay buffer.

If testing direct inhibition, pre-incubate the lysate with the GAC inhibitor for a specified time

(e.g., 15-60 minutes).[8][14]

Initiate the reaction by adding a master mix containing L-glutamine, NAD+, and GDH.[14]

Immediately measure the increase in absorbance at 340 nm over time, which corresponds to

the production of NADH.

Calculate the rate of reaction (enzyme activity) from the linear phase of the absorbance

curve.

Metabolic Flux Analysis
This technique traces the fate of stable isotope-labeled nutrients (e.g., ¹³C-glutamine) to

quantify metabolic pathway activity.

Materials:

Cancer cell line
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Culture medium with and without ¹³C-labeled glutamine

GAC inhibitor

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

Culture cells in the presence or absence of the GAC inhibitor for a defined period (e.g., 8

hours).[15]

Replace the medium with medium containing ¹³C-labeled glutamine and incubate for various

time points (e.g., 0, 3, 6, 12 hours).[15]

Harvest the cells and quench metabolism rapidly (e.g., with cold methanol).

Extract intracellular metabolites.

Analyze the extracts by LC-MS to determine the incorporation of ¹³C into downstream

metabolites of glutamine (e.g., glutamate, α-ketoglutarate, other TCA cycle intermediates).

Calculate the relative or absolute metabolic fluxes through the glutaminolysis pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1671598#glutaminase-c-in-1-target-validation-in-
oncology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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